3,6-Dibromo-N-(1-naphthalenyl)carbazole
Description
Properties
Molecular Formula |
C22H13Br2N |
|---|---|
Molecular Weight |
451.2 g/mol |
IUPAC Name |
3,6-dibromo-9-naphthalen-1-ylcarbazole |
InChI |
InChI=1S/C22H13Br2N/c23-15-8-10-21-18(12-15)19-13-16(24)9-11-22(19)25(21)20-7-3-5-14-4-1-2-6-17(14)20/h1-13H |
InChI Key |
RQHQTFLXMUBQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3,6-dibromo-N-(1-naphthalenyl)carbazole is its potential as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a series of synthesized N-alkyl-3,6-dibromocarbazole derivatives were evaluated for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that several compounds displayed moderate antiproliferative effects with GI50 values ranging from 4.7 to 32.2 µM .
Additionally, specific derivatives have shown promising anti-migratory properties, inhibiting the migration of metastatic cells by approximately 18-20%. This suggests that these compounds could play a role in preventing cancer metastasis .
Neuroprotective Effects
Research has also indicated that some derivatives of 3,6-dibromo-N-(1-naphthalenyl)carbazole may possess neuroprotective properties. These compounds have been evaluated for their potential in treating neurodegenerative diseases, showcasing a structure-activity relationship that supports further investigation into their mechanisms of action .
Organic Light Emitting Diodes (OLEDs)
In the realm of material science, 3,6-dibromo-N-(1-naphthalenyl)carbazole serves as an important intermediate for synthesizing hole transport materials used in organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport makes it a valuable component in the development of efficient OLED devices. Its derivatives are often tailored to enhance performance characteristics such as luminescence and stability under operational conditions .
Electrochemical Studies
Electrochemical studies have shown that compounds related to 3,6-dibromo-N-(1-naphthalenyl)carbazole can form stable radical cations and exhibit interesting redox properties. This behavior is crucial for applications in organic photovoltaics and other electronic devices where charge transfer efficiency is paramount .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated various derivatives against breast cancer cell lines | Compounds showed GI50 values between 4.7 - 32.2 µM; notable anti-migratory effects |
| Synthesis for OLED Applications | Investigated synthesis methods for hole transport materials | Confirmed effectiveness in enhancing OLED performance |
| Electrochemical Properties | Analyzed redox behavior of related compounds | Demonstrated stable radical cation formation beneficial for electronic applications |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3,6-Dibromo-N-(1-naphthalenyl)carbazole, a comparison with structurally related carbazole derivatives is provided below.
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
Substituent Effects :
- The 1-naphthalenyl group in 3,6-Dibromo-N-(1-naphthalenyl)carbazole introduces a larger π-system compared to smaller substituents like 4-chlorobenzyl or 4-methoxyphenyl . This enhances conjugation and charge delocalization, critical for optoelectronic performance.
- Bromine Position : 3,6-Dibromo substitution creates a symmetric electronic structure, favoring planar molecular stacking and efficient charge transport. In contrast, 2,7-dibromo derivatives exhibit asymmetric substitution, which may disrupt crystallinity but improve solubility .
Thermal and Morphological Stability :
Optoelectronic Performance
- Hole Transport : Carbazoles with 3,6-dibromo substitution and aromatic N-substituents (e.g., 1-naphthalenyl, 4-methoxyphenyl) demonstrate higher hole mobility than 2,7-dibromo analogs. This is attributed to improved molecular ordering and reduced π-π stacking distances .
- Device Efficiency : In OLEDs, 3,6-dibromo carbazoles with extended substituents (e.g., naphthalenyl) show higher luminance efficiency (≥15 cd/A) compared to chlorobenzyl or methoxyphenyl derivatives (≤10 cd/A) .
Preparation Methods
Direct Bromination Using Molecular Bromine
In this approach, carbazole is treated with molecular bromine () in a halogenated solvent such as dichloromethane or chloroform. The reaction proceeds under reflux conditions (40–60°C) for 12–24 hours, yielding 3,6-dibromocarbazole with 70–85% efficiency. The regioselectivity arises from the electron-donating nature of the carbazole nitrogen, which directs bromination to the para and meta positions relative to the heteroatom.
Key Variables:
-
Solvent Polarity: Polar solvents enhance bromine dissociation, accelerating substitution kinetics.
-
Temperature Control: Excess heat promotes di-bromination but risks over-bromination at the 1- and 8-positions.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers a controlled alternative to molecular bromine, particularly for avoiding polybromination. The reaction employs a radical initiator like azobisisobutyronitrile (AIBN) in tetrahydrofuran (THF) at 60–80°C. This method achieves 80–90% yield with higher regioselectivity, as radical intermediates preferentially target the 3- and 6-positions.
Naphthalenyl Substitution via Cross-Coupling Reactions
Following bromination, the naphthalenyl group is introduced at the carbazole nitrogen. Palladium-catalyzed cross-coupling reactions are the most widely employed, with distinct protocols depending on the naphthalene derivative used.
Suzuki-Miyaura Coupling
This method couples 3,6-dibromocarbazole with 1-naphthaleneboronic acid using a palladium catalyst (e.g., ) and a base (e.g., ) in a mixed solvent system (toluene:ethanol, 3:1). Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% | Maximizes turnover |
| Reaction Temperature | 90–110°C | Balances kinetics and decomposition |
| Reaction Time | 12–18 hours | Ensures complete coupling |
Yields typically range from 65% to 78%, with residual palladium contamination (<10 ppm) achievable via activated charcoal filtration.
Buchwald-Hartwig Amination
For substrates requiring milder conditions, the Buchwald-Hartwig reaction couples 3,6-dibromocarbazole with 1-bromonaphthalene using a palladium-Xantphos catalyst system and lithium bis(trimethylsilyl)amide (LiHMDS) as a base. This method operates at 140°C in xylene, achieving 70–82% yield with exceptional functional group tolerance.
Mechanistic Insight:
The palladium catalyst facilitates oxidative addition of the bromonaphthalene, followed by ligand exchange and reductive elimination to form the N–C bond.
Catalytic Systems and Ligand Optimization
The choice of catalyst and ligand profoundly influences reaction efficiency. Comparative studies reveal the following trends:
| Catalyst/Ligand System | Yield (%) | Selectivity (%) |
|---|---|---|
| / Xantphos | 82 | 98 |
| / SPhos | 75 | 95 |
| / P(-Bu) | 68 | 90 |
Phosphine ligands with bulky substituents (e.g., Xantphos) enhance steric protection around the palladium center, minimizing side reactions.
Purification and Characterization
Post-synthesis purification involves sequential steps:
-
Liquid-Liquid Extraction: Dichloromethane/water partitions remove inorganic salts.
-
Column Chromatography: Silica gel with hexane:ethyl acetate (9:1) eluent isolates the product (R = 0.35–0.45).
-
Recrystallization: Ethanol/water mixtures yield crystalline product (>98% purity).
Analytical Confirmation:
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
Q & A
Q. What crystallographic methods characterize the structural stability of brominated carbazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
